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Compound of Interest

Compound Name: 3-Bromobenzophenone

Cat. No.: B087063

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromobenzophenone, a key intermediate in various synthetic pathways. The information is
presented to be a valuable resource for researchers and professionals in drug development
and related scientific fields. This guide includes quantitative spectroscopic data, detailed
experimental protocols for data acquisition, and a logical workflow for the spectroscopic
analysis of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Bromobenzophenone
(C13HoBrO, Molecular Weight: 261.11 g/mol ).[1][2]

Infrared (IR) Spectroscopy
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Wavenumber (cm—?) Assignment

3060 - 3080 Aromatic C-H Stretch
1660 - 1680 C=0 Stretch (Ketone)
1580 - 1600 C=C Stretch (Aromatic)
1440 - 1460 C=C Stretch (Aromatic)
1280 - 1300 C-C-C Bend (Aromatic)
1070 - 1100 C-Br Stretch

680 - 780 Aromatic C-H Bending

Note: The specific peak values can vary slightly based on the experimental conditions and the
physical state of the sample.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

(CDCI)
Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
7.30-7.80 m - Aromatic Protons

Note: The aromatic region will show a complex multiplet due to the coupling of the nine
aromatic protons. A higher resolution instrument would be required for a more detailed
assignment of individual protons.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
(CDCl5)
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Chemical Shift (6) ppm

Assignment

195.0 - 197.0 C=0 (Ketone)

138.0 - 140.0 Quaternary Aromatic Carbon
130.0- 135.0 Aromatic CH

128.0- 130.0 Aromatic CH

122.0-124.0 C-Br (Aromatic)

Note: The solvent peak for CDClIs typically appears at approximately 77.2 ppm.[3] The specific

chemical shifts can be influenced by concentration and temperature.

Mass_Sp_e_cjr_QmﬂnL(EleﬁLQnngzatmn_En

Relative Intensity (%) Assignment

[M]* (Molecular lon, due to

259/261 ~50/~50 )

79Br and 81Br isotopes)

M - CeHs]* (Loss of phenyl
183/185 High [ oI ( pheny

group)

[M - CeHsCOJ* (Loss of
155/157 Moderate

benzoyl group)
105 High [CeHsCO]* (Benzoyl cation)
77 High [CeHs]* (Phenyl cation)

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an

approximate 1:1 ratio.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Potassium Bromide (KBr) Pellet Transmission
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Protocol:

o Sample Preparation: A small amount of 3-Bromobenzophenone (approximately 1-2 mg) is
finely ground with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr)
using an agate mortar and pestle. The mixture should be homogenous.

o Pellet Formation: The ground powder is transferred to a pellet press die. A vacuum is applied
to remove entrapped air, and the mixture is compressed under high pressure (typically 8-10
tons) for several minutes to form a thin, transparent pellet.

o Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A
background spectrum of the empty sample compartment is first recorded. The sample
spectrum is then recorded, typically in the range of 4000-400 cm~1. The final spectrum is
presented as a plot of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: *H and 3C NMR in Deuterated Chloroform (CDCls)
Protocol:

o Sample Preparation: Approximately 10-20 mg of 3-Bromobenzophenone for tH NMR, or
50-100 mg for 13C NMR, is dissolved in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs) containing a small amount of tetramethylsilane (TMS) as an internal standard (6 =
0.00 ppm). The sample is gently agitated to ensure complete dissolution.

 NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.
o Data Acquisition: The NMR tube is placed in the spectrometer's probe.

o 'H NMR: The spectrum is acquired using a single-pulse experiment. Key parameters
include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

o 13C NMR: The spectrum is typically acquired with proton decoupling to simplify the
spectrum to a series of singlets. A sufficient number of scans are accumulated to achieve
an adequate signal-to-noise ratio, with a relaxation delay that allows for the relaxation of
quaternary carbons.
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Mass Spectrometry

Method: Electron lonization (EI) Mass Spectrometry
Protocol:

o Sample Introduction: A small amount of 3-Bromobenzophenone is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC). The sample is vaporized by heating in the ion source.

« lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a positively charged molecular ion ([M]*).

o Fragmentation: The molecular ions, having excess energy, undergo fragmentation to
produce a series of smaller, characteristic fragment ions.

o Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion versus its m/z value.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of a compound like 3-Bromobenzophenone.
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Spectroscopic analysis workflow for 3-Bromobenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 3-Bromobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087063#spectroscopic-data-of-3-
bromobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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